molecular formula C19H16N4O4 B2874633 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide CAS No. 1396751-25-9

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Cat. No.: B2874633
CAS No.: 1396751-25-9
M. Wt: 364.361
InChI Key: ORFRJBZZTAGESG-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a benzo[d][1,3]dioxole group, an indazole group, and an azetidine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific research or experimental data, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the functional groups it contains. These can include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Procedures and Therapeutic Agents

Compounds with benzazoles and derivatives, including guanidine moieties like 2-aminobenzimidazole, exhibit a wide range of biological activities and are used in clinical applications. Synthetic chemists focus on developing new procedures to access these compounds, which can modify biological activity and potentially serve as therapeutic agents. The synthesis of 2-guanidinobenzazoles (2GBZs) with various modifications and functionalizations highlights the chemical versatility and therapeutic potential of these compounds (M. Rosales-Hernández et al., 2022).

Functional Chemical Groups for CNS Acting Drugs

Heterocycles with nitrogen, sulfur, and oxygen atoms form a significant class of organic compounds with potential CNS activity. Compounds with these functional groups may serve as lead molecules for synthesizing compounds with CNS activity. The identification of such functional chemical groups points towards the synthesis of novel CNS acting drugs (S. Saganuwan, 2017).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives have been studied for their in vitro and in vivo antifungal activity. These compounds have shown potential in anti-Candida activity and possess immunomodulating activity, suggesting that they can significantly increase in vivo efficacy through direct antifungal effects combined with the capability to stimulate the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).

Conversion to Potent CNS Drugs

Benzimidazole, imidazothiazole, and imidazole compounds, used in chemotherapy, have CNS side effects. There is a need for synthesis of more potent CNS drugs due to the increase in CNS diseases. This highlights the potential for modifying azole groups to develop potent CNS acting drugs (S. Saganuwan, 2020).

Therapeutic Applications of Indazole Derivatives

Indazole derivatives have shown a wide variety of biological activities, making them of great interest in the development of novel therapeutic agents. The therapeutic applications of these compounds include promising anticancer and anti-inflammatory activities, highlighting the pharmacological importance of the indazole scaffold (Ireen Denya et al., 2018).

Antimicrobial Scaffolds from Plant Defence Metabolites

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with potential as antimicrobial scaffolds. Their role in plant defense against biological threats and their effectiveness as antimicrobial agents suggest the potential for developing new antimicrobial compounds based on the 1,4-benzoxazin-3-one backbone (Wouter J. C. de Bruijn et al., 2018).

Microwave-assisted Synthesis of Benzoxazoles

The microwave-assisted synthesis technique is beneficial for the synthesis of benzoxazole derivatives, which have shown a broad range of pharmacological properties. This review focuses on the synthesis of benzoxazole derivatives under different reaction conditions, highlighting the effectiveness of microwave-assisted techniques in modern chemistry (M. Özil & E. Menteşe, 2020).

Antimicrobial and Antiviral Agents from Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of therapeutic capabilities, including antiviral and antimicrobial activities. The examination of bioactive benzothiazole derivatives against severe causative agents like SARSCoV-2 suggests their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development (M. B. Elamin et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it’s interacting with. Without specific research, it’s difficult to provide an accurate analysis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific research, it’s difficult to provide an accurate analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential uses in fields such as medicine, materials science, or chemistry .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-18(21-14-3-1-12-7-20-22-15(12)6-14)13-8-23(9-13)19(25)11-2-4-16-17(5-11)27-10-26-16/h1-7,13H,8-10H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFRJBZZTAGESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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